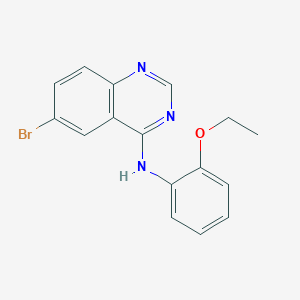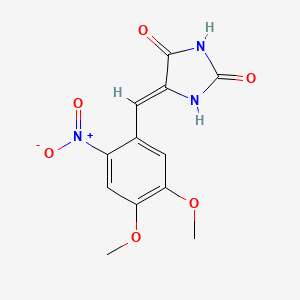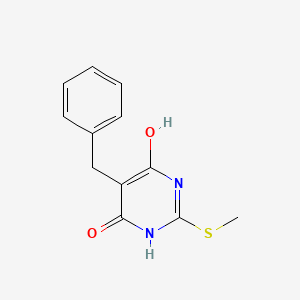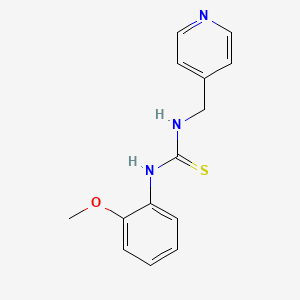
6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine involves several steps, starting from basic quinazoline derivatives. An example of related synthetic work is the preparation of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as putative irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds, which share a similar bromo and quinazoline core with this compound, demonstrate the complexity and specificity of synthesis routes required for such compounds (Tsou et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of such compounds is critical for understanding their biological activity. Advanced techniques, including X-ray diffraction and spectroscopic methods (FT-IR, UV-Vis, NMR), are employed to elucidate the structure. A study on a related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, highlights the use of these techniques in confirming molecular structure, alongside computational methods like density functional theory (DFT) to predict chemical reactivity and interaction potential (Demircioğlu et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The presence of a bromo group adjacent to the quinazoline ring and an ethoxyphenyl group suggests potential for nucleophilic substitution reactions and interactions with biological targets. Studies on similar bromo-quinazoline derivatives demonstrate various reactions, including cyclization, acylation, and interactions with proteins, reflecting the compound's versatile chemical behavior and its potential as a biological modifier (Badr et al., 1980).
Wissenschaftliche Forschungsanwendungen
Irreversible Inhibitors of Tyrosine Kinases
6-bromo-N-(2-ethoxyphenyl)-4-quinazolinamine derivatives have been investigated as potential irreversible inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases. These compounds are designed to covalently interact with the target enzymes, thereby inhibiting their activity. This interaction is facilitated by modifications at the C-6 position, enhancing the compounds' biological properties. Such inhibitors are crucial in the treatment of various cancers, as they can effectively block the signaling pathways that promote tumor growth and proliferation. One particular derivative demonstrated notable oral activity against human epidermoid carcinoma in animal models, highlighting its potential as an anticancer agent (Tsou et al., 2001).
Antifungal Bioactivity
Research has also focused on the antifungal potential of this compound derivatives. A specific study evaluated the antifungal effects of a 6-bromo-4-ethoxyethylthio quinazoline compound against plant pathogenic fungi. The findings revealed that this compound exhibited high antifungal activities, with EC50 values indicating its effectiveness across a range of fungal species. The mechanism of action includes the inhibition of essential fungal growth factors, further underscoring the versatility of this compound derivatives in developing new antifungal agents (Liu & Huang, 2011).
Hypolipidemic Activities
Additionally, quinazoline derivatives have been synthesized to explore their hypolipidemic activities. These compounds, when modified appropriately, can significantly lower triglyceride and total cholesterol levels in biological models. The structure-activity relationship studies indicate that the quinazoline and quinazolinone ring systems, especially with specific substitutions, are associated with these hypolipidemic effects. Such findings point to the potential of this compound derivatives in treating hyperlipidemia and related cardiovascular diseases (Kurogi et al., 1996).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-2-21-15-6-4-3-5-14(15)20-16-12-9-11(17)7-8-13(12)18-10-19-16/h3-10H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSZPJZTQLOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)

![1-phenyl-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5600961.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5600966.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(2-thienyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5601001.png)
![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)
![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)
![2-(methylthio)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5601011.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5601017.png)